molecular formula C7H4F5N B12949327 4-(Difluoromethyl)-2-(trifluoromethyl)pyridine CAS No. 1804933-87-6

4-(Difluoromethyl)-2-(trifluoromethyl)pyridine

Cat. No.: B12949327
CAS No.: 1804933-87-6
M. Wt: 197.10 g/mol
InChI Key: IXAOHSSCPOHUTG-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-2-(trifluoromethyl)pyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic compounds containing a nitrogen atom in the ring. The presence of both difluoromethyl and trifluoromethyl groups in the pyridine ring makes this compound particularly interesting due to the unique properties imparted by these fluorinated groups. Fluorinated compounds are known for their high stability, lipophilicity, and ability to modulate biological activity, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-2-(trifluoromethyl)pyridine can be achieved through several methodsThis can be done using radical trifluoromethylation reactions, where a trifluoromethyl radical is generated and added to the pyridine ring . Another method involves the use of trifluoromethyl ketones as starting materials, which can undergo various transformations to introduce the desired fluorinated groups .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. The choice of reagents, catalysts, and solvents is also crucial in achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-2-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated pyridine derivatives.

    Substitution: The fluorinated groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like organolithium or Grignard reagents are often employed for nucleophilic substitution, while electrophilic substitution may involve halogenation or nitration reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various hydrogenated pyridine derivatives. Substitution reactions can lead to a wide range of functionalized pyridine compounds.

Scientific Research Applications

4-(Difluoromethyl)-2-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.

    Biology: The compound’s unique properties make it useful in studying the effects of fluorinated groups on biological activity and protein interactions.

    Medicine: Fluorinated pyridines are often explored for their potential as pharmaceutical agents due to their stability and ability to modulate biological targets.

    Industry: In the agrochemical industry, fluorinated compounds are used to develop pesticides and herbicides with improved efficacy and environmental stability.

Mechanism of Action

The mechanism by which 4-(Difluoromethyl)-2-(trifluoromethyl)pyridine exerts its effects is largely dependent on its interaction with molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to proteins and enzymes, thereby modulating their activity. The compound may also influence various biochemical pathways by altering the physicochemical properties of the molecules it interacts with, such as increasing lipophilicity or stability.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)pyridine: Lacks the difluoromethyl group, making it less lipophilic and potentially less stable.

    2-(Trifluoromethyl)pyridine: Similar structure but lacks the difluoromethyl group at the 4-position.

    4-(Difluoromethyl)pyridine: Lacks the trifluoromethyl group, which may affect its biological activity and stability.

Uniqueness

4-(Difluoromethyl)-2-(trifluoromethyl)pyridine is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which impart distinct physicochemical properties. These properties include increased stability, lipophilicity, and the ability to modulate biological activity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

1804933-87-6

Molecular Formula

C7H4F5N

Molecular Weight

197.10 g/mol

IUPAC Name

4-(difluoromethyl)-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H4F5N/c8-6(9)4-1-2-13-5(3-4)7(10,11)12/h1-3,6H

InChI Key

IXAOHSSCPOHUTG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C(F)F)C(F)(F)F

Origin of Product

United States

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